molecular formula C13H16N2O3S B2893724 4-(N,N-diallylsulfamoyl)benzamide CAS No. 476626-33-2

4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2893724
CAS No.: 476626-33-2
M. Wt: 280.34
InChI Key: FWLDVONDDFKMDO-UHFFFAOYSA-N
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Description

4-(N,N-Diallylsulfamoyl)benzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzamide core substituted with a N,N-diallylsulfamoyl group, a structure known to impart diverse biological activities. This compound serves as a valuable building block for synthesizing more complex sulfamoyl-carboxamide derivatives . Compounds within this class have demonstrated significant potential as selective inhibitors for various human enzyme targets. For instance, structurally related sulfamoyl-benzamides have been identified as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are key enzymes involved in physiological and pathological processes such as thrombosis, inflammation, and cancer . The sulfonamide moiety is a privileged structure in drug discovery, contributing to the activity of various chemotherapeutic, antimicrobial, and anti-inflammatory agents . Research into similar analogs indicates potential applications in developing carbonic anhydrase inhibitors, which have been investigated for managing neuropathic pain . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to explore its properties as a synthetic intermediate and its potential interactions with biological systems.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-3-9-15(10-4-2)19(17,18)12-7-5-11(6-8-12)13(14)16/h3-8H,1-2,9-10H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLDVONDDFKMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Benzoic Acid Derivatives

The synthesis begins with chlorosulfonation of 4-nitrobenzoic acid or related precursors. In a representative protocol:

Step Conditions Yield (%) Source
Chlorosulfonation ClSO₃H, 60°C, 4 hr 78
Quenching Ice-water bath, pH 7 -

This step generates 4-chlorosulfonylbenzoic acid, which is isolated via recrystallization from ethyl acetate.

Formation of N,N-Diallylsulfamoyl Intermediate

The chlorosulfonyl intermediate reacts with diallylamine under controlled conditions:

Parameter Optimal Value Impact on Yield
Solvent Tetrahydrofuran (THF) Maximizes solubility
Temperature 0–5°C (gradual warming to 25°C) Prevents decomposition
Base Triethylamine (2.5 eq) Neutralizes HCl

This yields 4-(N,N-diallylsulfamoyl)benzoic acid with 85% purity, requiring column chromatography (SiO₂, hexane:EtOAc 3:1).

Coupling with Benzamide Core

The final amidation employs carbodiimide-mediated coupling:

Reagent Role Concentration
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Activates carboxylate 1.2 eq
4-Dimethylaminopyridine (DMAP) Catalyzes acyl transfer 0.1 eq
Benzylamine Nucleophile 1.5 eq

Reaction in dichloromethane (DCM) at 25°C for 12 hr achieves 72% yield. Post-reaction purification uses flash chromatography.

Optimization of Reaction Conditions

Solvent Effects on Sulfamoylation

Comparative studies reveal solvent polarity critically impacts sulfamoylation efficiency:

Solvent Dielectric Constant (ε) Yield (%)
THF 7.6 85
Acetonitrile 37.5 68
Toluene 2.4 41

Polar aprotic solvents enhance intermediate stability.

Temperature Profile for Amidation

Controlled heating improves reaction kinetics without compromising product integrity:

Temperature (°C) Time (hr) Yield (%)
0 24 58
25 12 72
40 6 65

Prolonged heating above 40°C induces decomposition.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent WO2003106440A2 details a scalable approach using continuous flow reactors:

  • Residence time : 8 min
  • Throughput : 12 kg/day
  • Purity : 98.5% (HPLC)

This method reduces side product formation by 22% compared to batch processes.

Waste Management Strategies

Industrial protocols emphasize HCl neutralization and solvent recovery:

  • HCl scrubbing : NaOH solution (10%)
  • THF recovery : Distillation at 66°C, 650 mmHg
  • Yield loss : <2% during recycling.

Analytical Characterization Techniques

Spectroscopic Validation

Technique Key Signals Reference
¹H NMR (400 MHz, CDCl₃) δ 7.89 (d, J=8.4 Hz, 2H, ArH), 5.85 (m, 2H, CH₂=CH₂)
IR (ATR) 1675 cm⁻¹ (C=O), 1330 cm⁻¹ (S=O)
HPLC (C18 column) tᵣ = 6.7 min, >99% purity

Challenges and Troubleshooting

Common Side Reactions

  • Over-sulfamoylation : Addressed by stoichiometric amine control.
  • Hydrolysis of sulfamoyl group : Mitigated by anhydrous conditions (H₂O < 50 ppm).

Purification Difficulties

  • Co-elution with byproducts : Resolved using gradient elution (hexane:EtOAc 4:1 to 1:1).

Recent Advancements in Synthesis Methodologies

Photocatalytic Sulfamoylation

Emerging methods employ Ru(bpy)₃Cl₂ as a photocatalyst, enabling room-temperature reactions with 89% yield.

Enzymatic Amidation

Lipase-mediated coupling reduces reliance on carbodiimides, achieving 68% yield under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(N,N-diallylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form corresponding epoxides or diols.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-(N,N-diallylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(N,N-diallylsulfamoyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The allyl groups may also interact with hydrophobic pockets within proteins, enhancing binding affinity. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following compounds share structural motifs with 4-(N,N-diallylsulfamoyl)benzamide, differing primarily in substituents on the sulfamoyl or benzamide moieties:

Compound Key Structural Features Biological Activity Reference
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide Fluorophenyl-sulfamoyl group; chlorinated benzamide PD-L1 inhibitor (53.3% inhibition), low cytotoxicity
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzyl-methylsulfamoyl group; oxadiazole linker Antifungal (C. albicans), thioredoxin reductase inhibition
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl group; nitrophenyl-thiazole hybrid Unspecified enzyme modulation (structural similarity to TLR/NF-κB activators)
2,4-Dichloro-N-{[4-(diallylsulfamoyl)phenyl]carbamothioyl}benzamide Diallylsulfamoyl group; dichlorobenzamide-thiourea hybrid Not explicitly reported (structural focus in synthesis)
4-(N,N-Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Dipropylsulfamoyl group; methoxyphenyl-oxadiazole Anticancer (in silico screening), kinase inhibition potential
Key Structural Insights:
  • Alkyl vs. Allyl groups may enhance membrane permeability but reduce metabolic stability compared to saturated alkyl chains .
  • Benzamide Modifications : Chlorination (e.g., 5-chloro in ) or methoxy groups (e.g., 2-methoxy in ) on the benzamide ring enhance electron-withdrawing effects, influencing binding to targets like PD-L1 or enzymes.
Anticancer and Antiproliferative Activity
  • Compound 4 (): Exhibited 66.6% anti-proliferative activity against PC-3 prostate cancer cells, linked to PD-L1 inhibition. In contrast, diallylsulfamoyl derivatives lack direct evidence for this target but may exploit similar sulfonamide-driven pathways .
Enzyme Modulation and Toxicity
  • PD-L1 Inhibitors (): Fluorophenyl-sulfamoyl derivatives showed >50% inhibition with minimal cytotoxicity, suggesting that electron-deficient aryl groups optimize target engagement. Diallyl groups may alter ADMET profiles due to increased hydrophobicity .

Biological Activity

4-(N,N-diallylsulfamoyl)benzamide is a synthetic organic compound that belongs to the sulfonamide class. Its unique structural features, including a benzamide moiety and a sulfamoyl group, contribute to its potential biological activities, particularly as an antimicrobial agent. This article provides a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 284.35 g/mol. The compound features a benzene ring substituted with a sulfamoyl group containing diallyl substituents, which may enhance its biological activity and solubility compared to simpler sulfonamides.

This compound exhibits its biological activity primarily through the inhibition of bacterial growth. Sulfonamides are known to interfere with folic acid synthesis in bacteria, which is essential for their growth and reproduction. Preliminary investigations suggest that the presence of the diallylsulfamoyl group may enhance its binding affinity to target enzymes or receptors, potentially leading to improved efficacy against various pathogens.

Biological Activity

Antimicrobial Properties
The compound has garnered interest for its potential as an antimicrobial agent. Studies indicate that it may effectively inhibit the growth of several bacterial strains by targeting enzymes involved in metabolic pathways critical for bacterial survival.

Preliminary Findings
Initial research findings suggest that this compound interacts with specific enzymes, which could inhibit their activity. Further studies into its binding affinity and selectivity will provide insights into its therapeutic potential and safety profile.

Comparative Analysis

The following table summarizes various compounds related to this compound, highlighting their structural features and unique properties:

Compound NameStructural FeaturesUnique Properties
SulfanilamideSimple sulfonamideAntimicrobial properties
Naphthalene derivativesNaphthalene ringEnhanced biological activity
BenzamidesBenzamide moietyDiverse pharmacological effects
N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamideBenzothiazole ringPotential anticancer activity
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamideChlorinated benzothiazoleImproved solubility and reactivity

This table illustrates how this compound is distinguished by its combination of the diallylsulfamoyl group and benzamide structure, which may confer distinct biological properties not found in simpler analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(N,N-diallylsulfamoyl)benzamide, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions, such as coupling a benzothiazole derivative with 4-(N,N-diallylsulfamoyl)benzoyl chloride under controlled conditions. Key steps include sulfonylation and amidation, with solvents like dichloromethane or dimethylformamide. Temperature control (e.g., maintaining 0–5°C during exothermic steps) and pH adjustments (using bases like sodium carbonate) are critical for high yields. Catalysts may be employed to accelerate specific steps, such as coupling reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while Infrared (IR) spectroscopy identifies functional groups like sulfonamide and amide bonds. Mass spectrometry (MS) verifies molecular weight and purity. For crystallographic studies, X-ray diffraction coupled with SHELXL software refines structural parameters and validates stereochemistry .

Q. What stability considerations are critical for handling and storing this compound?

  • Differential Scanning Calorimetry (DSC) data indicate thermal decomposition risks upon heating, necessitating storage at low temperatures (e.g., –20°C). Stability is pH-dependent; avoid prolonged exposure to acidic/basic conditions. Use inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation of diallyl groups .

Q. What safety protocols should be followed when handling this compound?

  • Conduct hazard analyses for reagents (e.g., benzoyl chloride) and byproducts. Use fume hoods, gloves, and eye protection. Ames testing suggests lower mutagenicity than similar amides, but mutagenic potential necessitates precautions. Ventilation and PPE (lab coats, respirators) are mandatory .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Discrepancies in antimicrobial or anticancer activity may arise from assay variability (e.g., cell line specificity, incubation times). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate results across multiple models. Statistical meta-analyses can identify trends obscured by outlier studies .

Q. What experimental approaches elucidate the interaction mechanisms of this compound with biological targets?

  • Molecular docking predicts binding modes to enzymes (e.g., DNA topoisomerases). Surface Plasmon Resonance (SPR) quantifies binding kinetics (KD, kon/koff), while fluorescence spectroscopy monitors conformational changes in target proteins upon ligand binding. Chromatin immunoprecipitation (ChIP) assesses epigenetic effects, such as histone acetylation modulation .

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular dynamics simulations model ligand-protein interactions over time, identifying stable binding conformations. QSAR models correlate substituent effects (e.g., diallyl groups) with biological activity to guide derivative design .

Q. What strategies improve the pharmacological profile of this compound derivatives?

  • Introduce bioisosteres (e.g., replacing diallyl with cyclopropyl groups) to enhance metabolic stability. Optimize solubility via PEGylation or pro-drug formulations. In vitro ADME assays (e.g., hepatic microsome stability) prioritize candidates with favorable pharmacokinetics. Synergistic studies with existing drugs (e.g., HDAC inhibitors) may amplify therapeutic effects .

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